1,3-Distearin

Catalog No.
S603840
CAS No.
504-40-5
M.F
C39H76O5
M. Wt
625.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Distearin

CAS Number

504-40-5

Product Name

1,3-Distearin

IUPAC Name

(2-hydroxy-3-octadecanoyloxypropyl) octadecanoate

Molecular Formula

C39H76O5

Molecular Weight

625.0 g/mol

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3

InChI Key

IZHVBANLECCAGF-UHFFFAOYSA-N

SMILES

Array

Synonyms

Octadecanoic Acid 2-Hydroxy-1,3-Propanediyl Ester; 1,3-di-Stearin; 1,3-Di-O-stearoylglycerol; 1,3-Distearin; 1,3-Distearoylglycerin; 1,3-Distearoylglycerol; Glycerin 1,3-Distearate; Glycerol 1,3-Distearate; Glyceryl 1,3-Distearate; NSC 404229; Steari

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O

The exact mass of the compound Glyceryl 1,3-distearate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404229. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Distearin is a positionally specific diacylglycerol composed of a glycerol backbone esterified with stearic acid at the sn-1 and sn-3 positions. This defined molecular structure imparts distinct thermal and crystallization properties, making it a functional component for creating solid fat matrices, specialty emulsifiers, and pharmaceutical excipients. Unlike undefined glyceride mixtures, its high purity and specific isomeric form provide reproducible performance in applications where crystal structure, melting behavior, and reaction specificity are critical procurement parameters. [REFS-1, REFS-2]

Substituting 1,3-Distearin with chemically similar but structurally different alternatives leads to significant performance failures. The symmetrical placement of its two stearoyl chains dictates a unique molecular packing, resulting in crystallization behavior, thermal properties, and enzymatic reactivity that cannot be replicated by its asymmetric 1,2-distearin isomer, the fully saturated triglyceride Tristearin, or cheaper, inconsistent diglyceride mixtures. [1] These substitutes exhibit different melting points, form less desirable crystal polymorphs (affecting texture and stability), and lack the specificity required for use as a precursor in high-yield enzymatic synthesis of structured lipids. [2] Therefore, for applications demanding precise control over material properties, 1,3-Distearin is not functionally interchangeable with its common analogs.

Sharper Melting Profile for Predictable Thermal Processing

1,3-Distearin exhibits a steep, well-defined melting curve, which is critical for applications requiring sharp thermal transitions. For example, synthesized high-purity 1,3-Distearin (1,3-DSG) maintains a high solid fat content (SFC) up to 60°C before melting rapidly. [1] This contrasts with Tristearin, which displays a more complex, multi-stage melting behavior due to its transitions through several polymorphic forms (α, β', β), each with a different melting point. [2] This sharp transition provides more predictable and controllable behavior in thermal processing and formulation compared to the broader melting range of triglycerides.

Evidence DimensionSolid Fat Content (SFC) Profile
Target Compound DataMaintains high SFC until approximately 60°C, then exhibits a steep decline.
Comparator Or BaselineTristearin: Exhibits a gradual, multi-stage melting profile corresponding to α, β', and β polymorphs with melting points around 55°C, 65°C, and 73°C, respectively.
Quantified DifferenceA significantly sharper and more defined melting transition compared to the broad, multi-peak melting of Tristearin.
ConditionsSolid Fat Content measured by pNMR; Tristearin melting points by DSC.

A sharp melting point is crucial for creating food products with the right 'snap' and melt-in-the-mouth feel, and for the predictable performance of phase-change materials.

Forms Stable β' and β Polymorphs Essential for Fine Crystal Networks

The specific 1,3-isomer configuration enables 1,3-Distearin to form desirable, stable crystal polymorphs. Studies show it crystallizes into a mixture of β′ and β forms, creating closely packed, feather-like crystal structures. [1] This is a key advantage over its 1,2-distearin isomer, which favors the formation of less stable α and β' forms. [2] Furthermore, the triglyceride Tristearin tends to rapidly convert to the most stable but large, grainy β-polymorph, which is undesirable in many food applications where a smooth texture from fine β' crystals is required. [3] The ability of 1,3-Distearin to form specific, stable polymorphs is a primary driver for its use as a high-performance structuring agent.

Evidence DimensionDominant Crystal Polymorph
Target Compound DataForms stable β′ and β crystals.
Comparator Or Baseline1,2-Diacylglycerols: Tend to form less stable α and β' polymorphs. Tristearin: Rapidly converts to large, grainy β-polymorphs.
Quantified DifferenceQualitative but critical difference in crystallization pathway and resulting polymorph stability.
ConditionsCrystallization from melt or solvent, analyzed by X-ray Diffraction (XRD).

Control over crystal polymorph is critical for dictating product texture, stability, and preventing issues like fat bloom in confectionery and graininess in creams.

High-Efficiency Precursor for 1,3-Specific Enzymatic Synthesis

1,3-Distearin is a preferred substrate for the enzymatic synthesis of high-value structured lipids due to its defined isomer structure. Using a 1,3-specific lipase (e.g., Lipozyme TL IM), 1,3-Distearin can be directly and efficiently esterified or transesterified at the free sn-2 position to produce specific triglycerides like St-O-St (1,3-distearoyl-2-oleoyl-glycerol). [1] Using a triglyceride like Tristearin as a precursor is far less efficient, as it requires glycerolysis to first generate a mixture of mono- and di-glycerides, leading to lower yields and more complex purification. Using a random diglyceride mixture results in unwanted 1,2-isomer byproducts, reducing the purity of the target structured lipid. [2]

Evidence DimensionReaction Pathway Efficiency
Target Compound DataDirect, one-step reaction pathway for sn-2 modification with 1,3-specific lipases.
Comparator Or BaselineTristearin or random glyceride mixtures: Require multi-step processing (e.g., glycerolysis) or result in isomeric byproducts, leading to lower yields and higher purification costs.
Quantified DifferenceSignificantly higher reaction specificity and yield of the desired 1,3-based structured lipid.
ConditionsEnzymatic interesterification using a 1,3-specific lipase.

For producing high-value nutraceuticals or cocoa butter equivalents, starting with pure 1,3-Distearin reduces process steps, minimizes byproducts, and lowers purification costs.

Formulating Confectionery Fats and Coatings with Superior Thermal Stability and Bloom Resistance

The defined, sharp melting profile and the ability to form stable β' and β crystal networks make 1,3-Distearin an excellent choice for structuring confectionery fats. It helps create products with a desirable 'snap' and texture while preventing the formation of large, grainy crystals that lead to fat bloom during storage. [1]

High-Performance Structuring Agent for Smooth Oleogels in Cosmetics and Foods

The unique feather-like crystal morphology of 1,3-Distearin allows it to form fine, stable three-dimensional networks that effectively structure liquid oils into smooth, non-greasy oleogels. This is critical for creating cosmetic creams and low-saturated-fat food products where texture and stability are paramount, a performance level not achievable with the grainy crystals formed by Tristearin. [1]

Precision Precursor for High-Value Structured Triglyceride Synthesis

In biocatalysis, high-purity 1,3-Distearin is the ideal starting material for producing specific structured lipids, such as human milk fat substitutes or cocoa butter equivalents. Its structure ensures high-yield, specific reactions at the sn-2 position with 1,3-specific lipases, avoiding the complex purification and low yields associated with using triglyceride or mixed-isomer starting materials. [2]

Control Agent for Polymorphism in Pharmaceutical Formulations

As a high-purity excipient, 1,3-Distearin's predictable crystallization into specific polymorphs allows for precise control over the solid-state properties of pharmaceutical formulations. It can be used to create stable solid lipid nanoparticles or to control the release profile of active pharmaceutical ingredients (APIs) in suppositories and ointments. [3]

Physical Description

Solid

XLogP3

16.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

624.56927552 Da

Monoisotopic Mass

624.56927552 Da

Heavy Atom Count

44

UNII

733QK35BCI

Other CAS

1323-83-7
504-40-5

Wikipedia

Glyceryl 1,3-distearate

Dates

Last modified: 08-15-2023

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